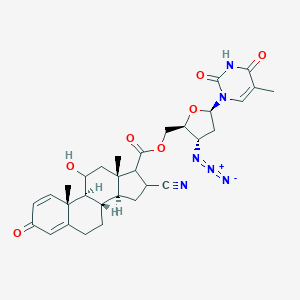
Choad-azt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Choad-azt, also known as this compound, is a useful research compound. Its molecular formula is C31H36N6O7 and its molecular weight is 604.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstadienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medical Applications
Antiviral Therapy
Choad-azt is primarily recognized for its role in the treatment of viral infections, particularly Human Immunodeficiency Virus (HIV). AZT was one of the first antiretroviral drugs approved for HIV treatment. Clinical studies have shown that AZT can significantly improve immune function in AIDS patients, leading to increased survival rates and reduced incidence of opportunistic infections .
Table 1: Clinical Efficacy of AZT in AIDS Patients
Cellular Mechanisms
Cellular Studies
Research has indicated that this compound affects cellular mechanisms such as glycosylation and endocytosis. For example, K562 cells treated with AZT showed altered sialylation patterns and increased transferrin receptors, which could have implications for cancer therapy and understanding cellular interactions .
Table 2: Effects of this compound on K562 Cells
| Parameter | Control Group | AZT Treatment Group |
|---|---|---|
| Sialylation of Proteins | Normal | Reduced |
| Transferrin Receptors | Baseline | Increased |
| Endocytosis Rate | Normal | Slowed |
Neurobiological Applications
Neurodevelopmental Studies
this compound has been studied for its neurotoxic effects on developing neural tissues. Research indicates that exposure during critical periods can disrupt neurogenesis and lead to behavioral abnormalities in offspring . This is particularly relevant in understanding the risks associated with AZT treatment during pregnancy.
Case Study: In Utero Exposure Effects
A study involving pregnant rats demonstrated that a single dose of AZT led to significant alterations in fetal brain development, including decreased size of neurospheres, which are indicative of neurogenesis .
Table 3: Impact of AZT on Neurosphere Development
| Treatment Dose (μM) | Neurosphere Size (Average Diameter) | Behavioral Outcomes |
|---|---|---|
| Control | 50 μM | Normal |
| 0.3 | 45 μM | Mild deficits |
| 30 | 30 μM | Significant motor and social deficits |
Eigenschaften
CAS-Nummer |
148335-29-9 |
|---|---|
Molekularformel |
C31H36N6O7 |
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-16-cyano-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C31H36N6O7/c1-15-13-37(29(42)34-27(15)40)24-10-21(35-36-33)23(44-24)14-43-28(41)25-16(12-32)8-20-19-5-4-17-9-18(38)6-7-30(17,2)26(19)22(39)11-31(20,25)3/h6-7,9,13,16,19-26,39H,4-5,8,10-11,14H2,1-3H3,(H,34,40,42)/t16?,19-,20-,21-,22?,23+,24+,25?,26+,30-,31-/m0/s1 |
InChI-Schlüssel |
OKRHRZHHNPBYMD-QCRCDDJHSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3C(CC4C3(CC(C5C4CCC6=CC(=O)C=CC56C)O)C)C#N)N=[N+]=[N-] |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3C(C[C@@H]4[C@@]3(CC([C@H]5[C@H]4CCC6=CC(=O)C=C[C@]56C)O)C)C#N)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3C(CC4C3(CC(C5C4CCC6=CC(=O)C=CC56C)O)C)C#N)N=[N+]=[N-] |
Synonyme |
3'-azido-3'-deoxy-5'-O-((16-cyano-11-hydroxy-3-oxo-17-androsta-1,4-dienyl)carbonyl)thymidine CHOAD-AZT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















